![molecular formula C22H19BrN6O2 B2915809 3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921786-68-7](/img/structure/B2915809.png)
3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound “3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been synthesized as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Synthesis Analysis
The compound was synthesized as part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis process was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Further details about the exact molecular structure are not available in the retrieved papers.Scientific Research Applications
Synthesis and Biological Evaluation for Anti-Proliferative Activities
A series of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized and evaluated for their anti-proliferative activity against human cancer cell lines such as MCF-7, HeLa, A-549, and U-87MG. Certain derivatives exhibited strong activity, comparable to the standard drug doxorubicin, suggesting their potential as anticancer agents. Molecular docking studies complemented these findings, indicating the compounds' mechanisms of action (Sucharitha et al., 2021).
Coordination Chemistry and Crystal Structure Analysis
The interactions of related purine derivatives with divalent cations in aqueous media were studied, leading to the formation of complexes that were analyzed via single-crystal X-ray diffraction. These studies provide insight into the coordination chemistry and potential applications of these compounds in material sciences and catalysis (Maldonado et al., 2009).
Antioxidant Properties
Derivatives of the related compound framework have been synthesized and tested for their antioxidant properties. Compounds demonstrated significant antioxidant activities, suggesting their potential use in food and pharmaceutical industries as natural antioxidants. These findings are based on the radical scavenging abilities and total reducing power of the compounds (Çetinkaya et al., 2012; Li et al., 2012).
Photoactive Polyamides and Microwave-Assisted Polymerization
The synthesis of photoactive polyamides containing urazole units and their characterization, including fluorimetric studies, indicates the potential of these compounds in developing new materials with specific optical properties. Additionally, an efficient combination of ionic liquids and microwave irradiation has been used for the polycondensation of related triazolidine diones with diisocyanates, presenting a green protocol for producing soluble polyurethanes with heterocyclic and chromophoric moieties (Mallakpour & Rafiee, 2007; Mallakpour & Rafiee, 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo derivatives, have been known to inhibit cdk1, cdk2, and 5-lipoxygenase enzymes . These enzymes play crucial roles in cell cycle regulation and inflammatory responses, respectively.
Mode of Action
Based on its structural similarity to other triazolo-pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins.
Biochemical Pathways
For instance, inhibition of CDKs can disrupt the cell cycle, leading to cell cycle arrest and potentially apoptosis . Similarly, inhibition of 5-lipoxygenase can reduce the production of leukotrienes, thereby attenuating inflammatory responses .
Result of Action
Based on its potential targets, it may induce cell cycle arrest and reduce inflammation, potentially leading to anti-proliferative and anti-inflammatory effects .
properties
IUPAC Name |
8-(4-bromophenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O2/c1-13-5-4-6-14(11-13)12-28-17-19(26(2)22(31)27(3)20(17)30)29-18(24-25-21(28)29)15-7-9-16(23)10-8-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRXVGJXCNJZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione |
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